P,p'-dihydroxymesocarb

Beschreibung

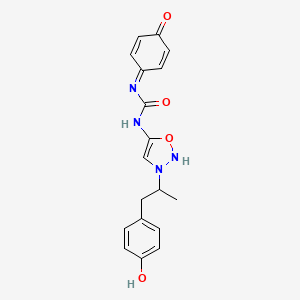

Structure

3D Structure

Eigenschaften

CAS-Nummer |

661466-22-4 |

|---|---|

Molekularformel |

C18H18N4O4 |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

1-[3-[1-(4-hydroxyphenyl)propan-2-yl]-2H-oxadiazol-5-yl]-3-(4-oxocyclohexa-2,5-dien-1-ylidene)urea |

InChI |

InChI=1S/C18H18N4O4/c1-12(10-13-2-6-15(23)7-3-13)22-11-17(26-21-22)20-18(25)19-14-4-8-16(24)9-5-14/h2-9,11-12,21,23H,10H2,1H3,(H,20,25) |

InChI-Schlüssel |

CASPCIIGVYPZHF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=CC=C(C=C1)O)N2C=C(ON2)NC(=O)N=C3C=CC(=O)C=C3 |

Herkunft des Produkts |

United States |

Biotransformation and Metabolic Fate of Mesocarb Leading to P,p Dihydroxymesocarb

Enzymatic Pathways of Mesocarb Hydroxylation in Biological Systems

The hydroxylation of mesocarb is an enzyme-mediated process designed to increase the water solubility of the compound, thereby facilitating its excretion from the body. This biotransformation is primarily carried out by enzymes located within the liver. researchgate.net

In vitro studies are essential for elucidating the metabolic pathways of drugs without the complexities of a whole biological system. Human liver microsomes, which are vesicles of the endoplasmic reticulum, are frequently used for these studies because they contain a high concentration of key drug-metabolizing enzymes. researchgate.netnih.govnih.gov

Research involving the incubation of mesocarb with human liver microsomal proteins and S9 fractions has been conducted to synthetically produce its metabolites. researchgate.netdshs-koeln.de One such study demonstrated that this enzymatic synthesis process yielded p-OH-mesocarb, a primary monohydroxylated metabolite. dshs-koeln.de These in vitro models allow for the controlled study of metabolic reactions, including the identification of metabolites and the enzymes responsible for their formation. researchgate.netnih.gov The methodology for these studies involves isolating microsomes from liver tissue and incubating them with the drug candidate (in this case, mesocarb) and necessary cofactors to simulate in vivo conditions. researchgate.netbioivt.com

The primary enzymes responsible for the metabolic hydroxylation of a vast number of drugs are the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes. nih.govnumberanalytics.com These enzymes are central to Phase I metabolic reactions, which introduce or expose functional groups like hydroxyl (-OH) groups onto the parent molecule.

Following Phase I hydroxylation, the metabolites of mesocarb can undergo Phase II conjugation reactions. Studies have shown that mesocarb metabolites are excreted in urine conjugated with sulfate (B86663) or glucuronic acid. researchgate.netnih.gov This indicates the involvement of sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. numberanalytics.com The hydrolysis of these conjugates for analytical purposes is often achieved using enzymes like β-glucuronidase and arylsulfatase, further confirming the nature of the conjugation. researchgate.netdshs-koeln.de

Identification and Characterization of P,p'-dihydroxymesocarb as a Major Urinary Metabolite

Following administration, mesocarb is extensively metabolized, with only trace amounts of the parent drug found in urine. nih.gov Analytical studies using techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have been crucial for identifying the structure of its various metabolites in urine. nih.govresearchgate.netnih.gov

Among the numerous metabolites, dihydroxylated derivatives of mesocarb have been consistently identified as major products in human urine. researchgate.netnih.govresearchgate.net Specifically, two isomers of dihydroxymesocarb are noted as significant metabolites. nih.govresearchgate.net Studies tracking the excretion of mesocarb metabolites over time have found that while p-hydroxymesocarb (B566049) is most abundant in the initial days, the concentration of dihydroxymesocarb becomes the largest after five days, and it can be detected in urine for up to 190 hours (approximately 8 days) post-administration. dshs-koeln.denih.gov This extended detection window makes dihydroxymesocarb a critical long-term marker for mesocarb intake. dshs-koeln.denih.gov Research has identified several isomers of dihydroxymesocarb, highlighting the complexity of the metabolic process. oup.com

Elucidation of Sequential and Parallel Metabolic Transformations Yielding this compound and Further Hydroxylated Derivatives

The formation of this compound is part of a sequential hydroxylation pathway. dshs-koeln.de The initial and most prevalent metabolic step is the monohydroxylation of the mesocarb molecule. dshs-koeln.de The primary product of this initial step is p-hydroxymesocarb, where a hydroxyl group is added to the para-position of the phenylcarbamoyl moiety. nih.govresearchgate.netnih.govfederalregister.gov

This monohydroxylated intermediate then serves as a substrate for further oxidation, leading to the formation of dihydroxylated metabolites, such as this compound. dshs-koeln.de The metabolic cascade can continue, resulting in trihydroxylated derivatives as well. researchgate.netresearchgate.netnih.govoup.com This stepwise addition of hydroxyl groups systematically increases the polarity of the molecule.

Hydroxylation can occur at different positions on the mesocarb structure, primarily on the phenylcarbamoyl group or the phenyl ring of the phenylisopropyl moiety, leading to various isomers of the hydroxylated metabolites. dshs-koeln.deresearchgate.netresearchgate.net These hydroxylated metabolites are then subject to Phase II conjugation reactions, being excreted as "free" metabolites or as conjugates with glucuronic acid and sulfate. researchgate.netnih.gov Interestingly, studies have shown that dihydroxy metabolites of mesocarb are excreted from human urine primarily in their unconjugated, or "free," form. dshs-koeln.de

Table 1: Key Metabolites of Mesocarb Identified in Human Urine

| Metabolite Group | Specific Metabolites Identified | Change in Molecular Mass | Detection Window (approx.) | Reference |

| Monohydroxylated | p-hydroxymesocarb, 2 other isomers | +16 Da | Up to 150 hours | dshs-koeln.deoup.com |

| Dihydroxylated | This compound, 2 other isomers | +32 Da | Up to 190 hours | dshs-koeln.denih.govoup.com |

| Trihydroxylated | 2 isomers identified | +48 Da | Up to 75 hours | dshs-koeln.deoup.com |

| Other | Amphetamine | - | Detected in trace amounts | oup.com |

Comparative Biotransformation Profiles Across Different Model Organisms

The metabolism of mesocarb exhibits notable differences across various species, which is a common phenomenon in pharmacology. numberanalytics.com

Human vs. Rat: In both humans and rats, the primary metabolic route is hydroxylation, leading to hydroxy- and dihydroxy-mesocarb and their conjugates. nih.gov Amphetamine has also been detected as a minor metabolite in both species. nih.govoup.com However, the full metabolic profile in humans is more complex, with up to 19 different metabolites having been identified, including various mono-, di-, and trihydroxylated forms, both free and conjugated. researchgate.netnih.gov

Human vs. Horse: A significant difference is observed in the primary site of hydroxylation. In humans, the main hydroxylation process occurs on the phenylcarbamoyl moiety of the mesocarb molecule. researchgate.netresearchgate.net In contrast, studies on horse urine suggest that hydroxylation primarily targets the phenylisopropyl moiety. researchgate.net Furthermore, in horses, the main mono- and di-hydroxylated metabolites are found to be almost entirely conjugated with glucuronic acid. researchgate.net

Table 2: Comparative Metabolism of Mesocarb

| Species | Primary Site of Hydroxylation | Major Metabolites | References |

| Human | Phenylcarbamoyl moiety | p-hydroxymesocarb, Dihydroxymesocarb isomers | researchgate.netnih.govresearchgate.net |

| Rat | Not specified, but hydroxylation is key pathway | Hydroxy-mesocarb, Dihydroxy-mesocarb | nih.govoup.com |

| Horse | Phenylisopropyl moiety | Mono- and Di-hydroxylated metabolites (glucuroconjugated) | researchgate.netresearchgate.net |

Advanced Analytical Chemistry Approaches for P,p Dihydroxymesocarb Investigation

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of p,p'-dihydroxymesocarb, allowing for its separation from the parent drug, other metabolites, and endogenous matrix components. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development for Isomer Resolution

The effective separation of this compound from its structural isomers is a significant analytical challenge. While specific HPLC methods solely for the resolution of dihydroxymesocarb isomers are not extensively detailed in publicly available literature, general methods for the separation of mesocarb and its various metabolites, including the dihydroxylated forms, have been established. These methods typically employ reversed-phase chromatography.

Research has demonstrated the use of C18 columns for the separation of mesocarb metabolites. For instance, a gradient liquid chromatography method using a Zorbax SB-C18 column (Narrow-Bore 2.1 x 150 mm i.d., 5 µm particles) with a mobile phase consisting of methanol (B129727) and 0.2 mM ammonium (B1175870) acetate (B1210297) has been successfully applied. nih.gov The separation of various isomers, including those of dihydroxymesocarb, is critical as they may exhibit different retention times under specific chromatographic conditions. The development of such methods often involves the careful optimization of the mobile phase composition, gradient elution profile, and column temperature to achieve adequate resolution. measurlabs.com

Table 1: Illustrative HPLC Parameters for Mesocarb Metabolite Separation

| Parameter | Condition |

| Column | Zorbax SB-C18 (Narrow-Bore 2.1 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Methanol and 0.2 mM Ammonium Acetate |

| Flow Rate | 0.2 mL/min |

| Detection | Mass Spectrometry (MS) |

Note: This table represents a general method for separating mesocarb metabolites, including dihydroxylated isomers like this compound. Specific resolution of isomers would require further method development.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

The advent of UHPLC has brought significant advancements to the analysis of this compound and other metabolites. mdpi.com UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in higher separation efficiency, improved resolution, and faster analysis times compared to traditional HPLC. dshs-koeln.de This is particularly advantageous for resolving complex mixtures of metabolites in biological samples. oup.com

In the context of mesocarb analysis, UHPLC is often coupled with tandem mass spectrometry (MS/MS). A common approach involves using a C18 column with a gradient elution. For confirmation purposes, a slow gradient elution can be employed, for example, starting with 5% acetonitrile (B52724) (containing 0.01% formic acid) and increasing to 90% over 15 minutes. researchgate.net This allows for the robust separation and subsequent identification of a wide range of metabolites, including the various isomers of dihydroxymesocarb. oup.comresearchgate.net The enhanced sensitivity and speed of UHPLC-MS/MS make it a powerful tool for high-throughput screening in anti-doping laboratories. oup.com

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the investigation of this compound, providing molecular weight information, structural details through fragmentation analysis, and sensitive quantification.

Electrospray Ionization (ESI) Mass Spectrometry (MS)

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of mesocarb and its metabolites, including this compound. nih.govmdpi.com ESI is a soft ionization method that typically produces protonated molecules [M+H]⁺ with minimal in-source fragmentation, making it ideal for determining the molecular weight of the analytes. nih.govresearchgate.net The analysis of mesocarb metabolites is generally performed in positive ion mode. mdpi.com The optimization of ESI source parameters, such as capillary voltage, nebulizer pressure, and gas flow rates, is crucial for achieving maximum sensitivity. mdma.ch

Tandem Mass Spectrometry (MS/MS and MS³) for Fragmentation Analysis and Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of metabolites by analyzing their fragmentation patterns. nih.gov In a typical MS/MS experiment, the protonated molecule of interest (e.g., [M+H]⁺ for dihydroxymesocarb at m/z 355) is selected in the first mass analyzer and then fragmented in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer. nih.gov

The fragmentation of dihydroxymesocarb isomers produces characteristic product ions. While specific fragmentation patterns for the p,p'-isomer are not always distinguished from other dihydroxy-isomers in the literature, common fragments are reported. For example, the fragmentation of the protonated molecular ion of dihydroxymesocarb often results in product ions at m/z 193 and 135. nih.gov More advanced techniques like MS³ can provide even more detailed structural information by further fragmenting a specific product ion. mdpi.com This multi-stage fragmentation is invaluable for confirming the identity of metabolites in complex matrices. mdpi.com

Table 2: General MS/MS Fragmentation Data for Dihydroxymesocarb Isomers

| Precursor Ion (m/z) | Product Ions (m/z) | Putative Fragment Structure/Loss |

| 355 [M+H]⁺ | 193 | [C₁₀H₁₃N₂O₂]⁺ |

| 135 | [C₉H₁₁O]⁺ |

Note: This table represents common fragment ions observed for dihydroxymesocarb isomers. The relative intensities of these fragments may vary between different isomers.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is a key tool for determining the elemental composition of an unknown compound and for increasing the confidence in its identification. fu-berlin.de Instead of providing a nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places. fu-berlin.de This accuracy allows for the differentiation of compounds that may have the same nominal mass but different elemental formulas. fu-berlin.de

Table 3: Computed Mass Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈N₄O₄ | PubChem |

| Molecular Weight | 354.36 g/mol | PubChem |

| Monoisotopic Mass | 354.132805 Da | PubChem |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the definitive structural elucidation of organic molecules, including pharmaceutical metabolites like this compound. researchgate.net The synthesis and characterization of potential hydroxylated metabolites of mesocarb have been performed, with their chemical structures being confirmed by methods including 1H NMR and 13C NMR spectroscopy. dshs-koeln.de This technique provides detailed information about the chemical environment of each atom, allowing for the precise assignment of the molecular structure and the position of functional groups.

For a molecule such as this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign every proton and carbon signal. ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of non-equivalent carbons. libretexts.orgorganicchemistrydata.org The key to confirming the structure of this compound is to verify the hydroxylation at the para-position of both the phenyl ring of the isopropylphenyl group and the phenyl ring of the carbamoyl (B1232498) moiety. This is achieved by analyzing the chemical shifts and splitting patterns of the aromatic protons.

Illustrative NMR Data for this compound The following table represents typical ¹H and ¹³C NMR chemical shift (δ) values expected for the structural confirmation of this compound, based on general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Sydnone (B8496669) Ring C4 | — | ~168.5 | Carbonyl-like carbon in the mesoionic ring. |

| Sydnone Ring C5 | 8.0 - 8.5 (s, 1H) | ~98.0 | Proton and carbon of the sydnone imine ring. |

| Isopropyl -CH- | 4.5 - 5.0 (m, 1H) | ~55.0 | Methine proton adjacent to the phenyl ring and methyl group. |

| Isopropyl -CH₃ | 1.3 - 1.5 (d, 3H) | ~18.0 | Doublet signal due to coupling with the -CH- proton. |

| Isopropyl -CH₂- | 2.8 - 3.2 (m, 2H) | ~40.0 | Methylene protons. |

| Hydroxyphenyl (isopropyl) C1' | — | ~130.0 | Quaternary carbon attached to the isopropyl group. |

| Hydroxyphenyl (isopropyl) C2'/C6' | 6.8 - 7.0 (d, 2H) | ~129.0 | Aromatic protons ortho to the isopropyl group. |

| Hydroxyphenyl (isopropyl) C3'/C5' | 6.6 - 6.8 (d, 2H) | ~115.0 | Aromatic protons meta to the isopropyl group. |

| Hydroxyphenyl (isopropyl) C4' | — | ~155.0 | Carbon bearing the hydroxyl group. |

| Carbamoyl -NH- | 9.0 - 9.5 (s, 1H) | — | Amide proton signal. |

| Hydroxyphenyl (carbamoyl) C1'' | — | ~131.0 | Quaternary carbon attached to the carbamoyl nitrogen. |

| Hydroxyphenyl (carbamoyl) C2''/C6'' | 7.2 - 7.4 (d, 2H) | ~122.0 | Aromatic protons ortho to the carbamoyl group. |

| Hydroxyphenyl (carbamoyl) C3''/C5'' | 6.7 - 6.9 (d, 2H) | ~116.0 | Aromatic protons meta to the carbamoyl group. |

| Hydroxyphenyl (carbamoyl) C4'' | — | ~154.0 | Carbon bearing the hydroxyl group. |

s = singlet, d = doublet, m = multiplet

Two-dimensional NMR experiments are crucial for confirming these assignments. For instance, a Correlation Spectroscopy (COSY) experiment would show correlations between adjacent protons (e.g., within the isopropyl group and aromatic rings), while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would link protons to their directly attached carbons and to carbons two to three bonds away, respectively, thereby building the complete molecular framework. nih.gov

Development and Validation of Quantitative Analytical Protocols for Biological Matrices

To determine the concentration of this compound in biological samples such as urine or plasma, robust and validated quantitative analytical methods are essential. nih.gov The preferred technique for this purpose is Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity, selectivity, and throughput. nih.govjapsonline.com

The development of such a method involves several critical steps:

Sample Preparation: Biological matrices are complex, requiring extraction and clean-up procedures to remove interfering substances. mdpi.com Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. mdpi.com For conjugated metabolites like glucuronides or sulfates, an enzymatic or acid hydrolysis step is often necessary to release the free analyte before extraction. nih.gov

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte of interest from other matrix components and potential isomeric metabolites. nih.govojp.gov A reversed-phase column, such as a C18, is commonly employed with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing additives like formic acid or ammonium acetate to improve ionization. nih.gov

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov Detection is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce a characteristic product ion. This transition is highly specific and provides excellent quantitative performance.

Method validation is performed to ensure the reliability of the results. Key validation parameters are established according to international guidelines.

Typical Validation Parameters for a Quantitative LC-MS/MS Method The table below summarizes common parameters and their acceptable criteria for the validation of a bioanalytical method.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the analyte's retention time. |

| Limit of Quantitation (LLOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | CV of matrix factor should be ≤ 15%. |

| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |

Methodologies for the Detection of Hydroxylated Metabolites in Complex Mixtures

Mesocarb undergoes extensive metabolism in the body, leading to the formation of several hydroxylated metabolites, including mono-, di-, and trihydroxylated species. nih.govresearchgate.net Detecting these metabolites, including this compound, in complex mixtures like urine requires highly selective and sensitive analytical methodologies.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the cornerstone techniques for this purpose. nih.govresearchgate.net A method using gradient LC with electrospray ionization-ion trap mass spectrometry has successfully identified seven different metabolites of mesocarb in human urine, including isomers of dihydroxymesocarb. nih.gov The chromatographic step is critical for separating the various isomers, which often have identical masses but different retention times.

The mass spectrometer identifies the metabolites based on their specific mass-to-charge ratios (m/z). In full-scan mode, the molecular ions of potential metabolites can be detected. For confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) is used. In an MS/MS experiment, the precursor ion of a suspected metabolite is isolated and fragmented, generating a unique product ion spectrum (or "fingerprint") that can confirm its identity. dshs-koeln.de The major metabolites of mesocarb found in human urine were a p-hydroxylated derivative and two isomers of dihydroxymesocarb. nih.gov The dihydroxymesocarb metabolites could be detected in urine for up to 168-192 hours post-administration, making them important long-term markers. nih.gov

Mass Spectrometric Data for Mesocarb and its Hydroxylated Metabolites The following table presents characteristic mass-to-charge ratio (m/z) transitions used in LC-MS/MS methods for the detection of mesocarb and its key hydroxylated metabolites.

| Compound | Formula | Precursor Ion [M+H]⁺ (m/z) | Characteristic Product Ions (m/z) |

| Mesocarb | C₁₈H₁₈N₄O₂ | 323 | 174, 91 |

| p-hydroxymesocarb (B566049) | C₁₈H₁₈N₄O₃ | 339 | 196, 91 |

| This compound | C₁₈H₁₈N₄O₄ | 355 | 212, 107 |

The synthesis of reference standards for metabolites like p-hydroxymesocarb is crucial for their unambiguous identification and for the validation of quantitative methods. dshs-koeln.denih.gov The availability of these standards allows for the reliable confirmation of mesocarb use in contexts such as doping control. nih.gov

Role As a Biomarker

Indicator of Mesocarb Metabolism

The presence of p,p'-dihydroxymesocarb and other hydroxylated derivatives in a biological sample, such as urine, is a definitive indicator of mesocarb administration. researchgate.netoup.com Since these compounds are products of the body's metabolic processes acting on the parent drug, their detection confirms that mesocarb has been ingested and metabolized. nih.gov Studies have shown that after a single oral dose of mesocarb, a variety of metabolites, including dihydroxylated isomers, can be identified in urine. researchgate.netnih.gov The main metabolite is typically p-hydroxymesocarb (B566049), but dihydroxy-metabolites have been found to be detectable for a longer period, making them valuable long-term biomarkers. dshs-koeln.dedshs-koeln.de

Forensic and Toxicological Significance

In forensic toxicology and anti-doping control, the analysis of metabolites is often more crucial than the analysis of the parent drug. jst.go.jp The availability of well-characterized reference standards for metabolites like this compound is essential for the legally defensible confirmation of mesocarb use in doping cases. wada-ama.org The World Anti-Doping Agency (WADA) includes mesocarb on its list of prohibited substances, making its detection a priority for accredited laboratories. wada-ama.org The development of sensitive and specific analytical methods for these metabolites allows for extended detection windows and ensures the accuracy and reliability of toxicological findings. researchgate.netnih.gov

Environmental Fate and Degradation Pathways of P,p Dihydroxymesocarb

Abiotic Degradation Mechanisms

Extensive literature searches did not yield specific data on the abiotic degradation of p,p'-dihydroxymesocarb. The following sections detail the lack of available information regarding its photolytic, hydrolytic, and oxidative degradation.

Photolytic Degradation Under Simulated Environmental Conditions

No studies detailing the photolytic degradation of this compound under simulated environmental conditions were found in the available scientific literature. Consequently, data on its quantum yield, photodegradation rate constants, and the identity of its photolytic transformation products are not available.

Hydrolytic Stability and Transformation Pathways

There is currently no available research on the hydrolytic stability of this compound across a range of environmentally relevant pH values. As a result, its hydrolysis rate constants, half-life under various pH conditions, and the nature of its hydrolytic degradation products remain uncharacterized.

Oxidative Degradation Processes in Aquatic and Terrestrial Environments

Information regarding the oxidative degradation of this compound in aquatic and terrestrial environments is not present in the current body of scientific literature. Studies investigating its reaction with common environmental oxidants such as hydroxyl radicals, ozone, or manganese oxides have not been identified.

Biotic Degradation Mechanisms

No specific information on the biotic degradation of this compound could be located in the reviewed scientific literature. The subsequent sections reflect this absence of data.

Microbial Biodegradation Studies (e.g., by bacteria, fungi)

There are no published microbial biodegradation studies specifically investigating the transformation or mineralization of this compound by bacteria or fungi. Therefore, data on its biodegradability, including degradation rates and pathways in various microbial systems, are not available.

Identification of Environmental Microorganisms Capable of this compound Transformation

As no studies on the microbial biodegradation of this compound have been reported, there is no identification of specific environmental microorganisms, such as bacterial or fungal strains, capable of its transformation.

Data Tables

Due to the absence of research data on the environmental fate and degradation of this compound, no data tables can be generated.

Characterization of Environmental Transformation Products and Their Persistence

There is no available scientific literature detailing the transformation products of this compound that may form under various environmental conditions. Research on the degradation pathways, whether through biotic processes such as microbial action or abiotic processes like hydrolysis and photolysis, has not been published. As a result, the persistence of any potential metabolites in different environmental compartments, including soil, water, and sediment, is unknown.

Methodologies for Environmental Monitoring and Tracing of Chemical Metabolites

Consistent with the lack of information on its transformation products, there are no established or published methodologies for the environmental monitoring and tracing of this compound metabolites. Analytical techniques and protocols specifically designed to detect and quantify the presence of this compound or its degradation products in environmental samples have not been reported in the available scientific literature.

Further research is required to determine the environmental behavior of this compound, including its potential to transform into other chemical species and the methods by which these can be monitored. Without such foundational research, a scientifically accurate and informative discussion on these specific topics is not possible.

Emerging Research Directions and Interdisciplinary Applications

Development of Certified Reference Materials for Metabolite Analysis

The synthesis and characterization of mesocarb metabolites, including p-hydroxymesocarb (B566049), are crucial for the development of certified reference materials (CRMs). wada-ama.orgdshs-koeln.de These reference standards are essential for the accurate identification and quantification of the substance in biological samples, a cornerstone of reliable doping control analysis. wada-ama.org According to standards set by the World Anti-Doping Agency (WADA) and ISO 17025, the use of well-characterized pure reference materials is recommended for analytical procedures. wada-ama.org

A significant challenge in this area has been the commercial unavailability of mesocarb metabolites. wada-ama.org To address this, research has focused on developing high-yielding and selective synthesis methods for these compounds. wada-ama.org One approach involves the reaction of a sydnone (B8496669) imine with an aryl isocyanate in the presence of pyridine (B92270) to create N-exocarbamoyl derivatives, which are then processed to yield the desired metabolites. dshs-koeln.de The synthesized compounds are purified using techniques such as crystallization or chromatography and their chemical structures are confirmed through methods like 1H NMR, 13C NMR, FTIR spectrometry, and liquid chromatography-mass spectrometry. dshs-koeln.de The availability of these synthesized and fully characterized reference materials, such as p-hydroxymesocarb, enables legally defensible and reliable confirmation analysis and is valuable for quality assurance and the development of new analytical methods. wada-ama.orgdshs-koeln.de

Table 1: Analytical Techniques for Characterization of Synthesized Mesocarb Metabolites

| Analytical Technique | Purpose |

| 1H NMR | Determination of proton structure |

| 13C NMR | Determination of carbon skeleton |

| FTIR Spectrometry | Identification of functional groups |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and mass determination for structural confirmation |

This table summarizes the analytical methods used to characterize the synthesized reference materials of mesocarb metabolites.

Application of P,p'-dihydroxymesocarb in Metabolomics Research

The primary application of this compound in metabolomics has been as a biomarker for the detection of mesocarb use in anti-doping screening. wada-ama.orgnih.gov Metabolomics studies have identified p-hydroxymesocarb as the main metabolite of mesocarb in human urine, existing in both conjugated (sulfate and glucuronide) and non-conjugated forms. dshs-koeln.denih.gov

Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the sensitive and specific detection of mesocarb and its metabolites. nih.gov These methods allow for the identification of a range of metabolites, including mono-, di-, and trihydroxylated forms. nih.gov The development of screening methods based on the detection of key metabolites like p-hydroxymesocarb and its sulfate (B86663) conjugate has been a focus of this research. nih.gov The validation of these methods includes ensuring specificity, determining extraction recovery rates, and establishing limits of detection. nih.gov

The ability to accurately detect and quantify this compound is a practical application of metabolomics, providing a crucial tool for regulatory bodies in sports. wada-ama.org While its use in broader clinical or diagnostic metabolomics is not yet established, the methodologies developed for its detection could be adapted for other research areas.

Interdisciplinary Chemical Biology Research on Related Compounds and Molecular Probes

This compound belongs to the sydnone imine class of mesoionic compounds. wada-ama.org This chemical family is gaining significant interest in interdisciplinary chemical biology for its unique properties and reactivity. rsc.org Sydnone imines are being explored as versatile tools in organic synthesis and for the development of molecular probes. rsc.orgrsc.org

A key area of research is the use of sydnone imines as dipoles in 1,3-dipolar cycloaddition reactions. rsc.orgnih.gov This reactivity, particularly in "click-and-release" reactions with cycloalkynes, has opened up new possibilities for bioorthogonal chemistry. rsc.org This allows for specific chemical transformations to be carried out within a biological environment without interfering with native biochemical processes.

Furthermore, sydnone imines can act as fluorophore quenchers, a property that is being leveraged to design fluorogenic probes. rsc.org These probes can be engineered to produce a fluorescent signal upon reacting with a specific target molecule in a biological system, enabling the visualization and tracking of cellular processes. rsc.org While direct applications of this compound as a molecular probe have not been reported, the research into the broader class of sydnone imines suggests a potential avenue for future investigations into its utility in chemical biology. rsc.orgrsc.org

Table 2: Applications of Sydnone Imines in Chemical Biology

| Application | Description |

| Bioorthogonal Chemistry | Participate in "click-and-release" reactions for specific labeling in biological systems. rsc.org |

| Fluorogenic Probes | Act as quenchers for fluorophores, enabling the design of probes that fluoresce upon target interaction. rsc.org |

| 1,3-Dipolar Cycloaddition Reactions | Serve as versatile dipoles for the synthesis of complex molecules. rsc.orgnih.gov |

This table highlights some of the key interdisciplinary applications of the sydnone imine chemical class.

Future Investigations into the Broader Environmental Impact of Metabolites from Pharmaceuticals and Stimulants

The environmental fate of pharmaceuticals and their metabolites is an area of growing concern. nih.govlabcorp.com After administration, drugs and their metabolites are excreted and can enter the environment through sewage systems. labcorp.com The potential for these bioactive compounds to have unintended effects on ecosystems necessitates a thorough environmental risk assessment (ERA). nih.goveuropa.eu

Current ERA guidelines for medicinal products for human use mandate an assessment of the potential risks to the aquatic and terrestrial environments. europa.eu This includes evaluating the persistence, bioaccumulation, and toxicity of the active substance and its metabolites. europa.eu Studies have shown that some pharmaceutical metabolites can pose a greater environmental risk than their parent compounds due to higher predicted environmental concentrations or greater toxicity. nih.gov

While specific studies on the environmental impact of this compound are lacking, the general principles of pharmaceutical environmental risk assessment would apply. Future investigations should aim to determine the environmental concentration of this compound, its persistence in soil and water, and its potential ecotoxicity. Such data are crucial for a comprehensive understanding of the environmental footprint of mesocarb use and for developing strategies to mitigate any potential adverse effects. The development of toxicometabolomics, which studies the metabolic responses of organisms to environmental stressors, could be a valuable tool in this endeavor. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.